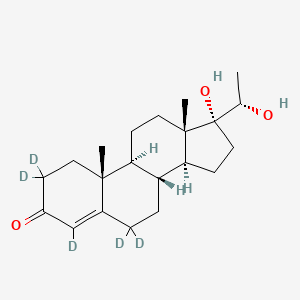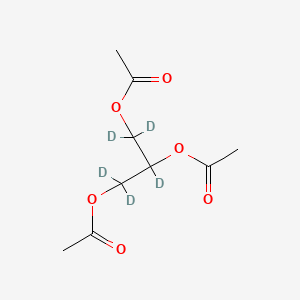
(2,3-Diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate is an organic compound characterized by the presence of multiple acetate groups and deuterium atoms. This compound is a derivative of glycerol, where the hydrogen atoms are replaced with deuterium, making it a deuterated analog. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate typically involves the acetylation of deuterated glycerol. The process can be summarized as follows:
Starting Material: Deuterated glycerol (1,1,2,3,3-pentadeuteriopropane-1,2,3-triol).
Reagents: Acetic anhydride and a catalyst such as pyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature of around 0-5°C to prevent hydrolysis of the acetic anhydride.
Procedure: Deuterated glycerol is added to a solution of acetic anhydride and pyridine. The mixture is stirred for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding deuterated glycerol and acetic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of deuterated glyceric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the acetate groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, where nucleophiles such as amines or thiols replace the acetate moiety.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide, mild heating.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), mild heating or room temperature.
Major Products Formed
Hydrolysis: Deuterated glycerol, acetic acid.
Oxidation: Deuterated glyceric acid derivatives.
Reduction: Deuterated glycerol.
Substitution: Deuterated glycerol derivatives with substituted groups.
Scientific Research Applications
(2,3-Diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate has several applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized as a precursor in the synthesis of deuterated polymers and materials with unique physical properties.
Mechanism of Action
The mechanism of action of (2,3-Diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate is primarily related to its role as a deuterated analog. The incorporation of deuterium can influence the compound’s metabolic stability and interaction with enzymes. Deuterium forms stronger bonds with carbon compared to hydrogen, which can result in slower metabolic degradation and altered pharmacokinetics. This property is particularly valuable in drug design, where deuterated compounds can exhibit prolonged activity and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Glyceryl triacetate: Another non-deuterated analog used in various industrial applications.
Deuterated glycerol: The starting material for the synthesis of (2,3-Diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium can enhance the compound’s stability, reduce metabolic degradation, and provide valuable insights in research applications such as NMR spectroscopy and metabolic studies.
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
(2,3-diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i4D2,5D2,9D |
InChI Key |
URAYPUMNDPQOKB-RDBQKVEJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


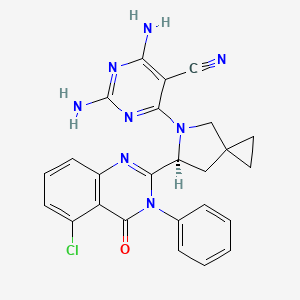

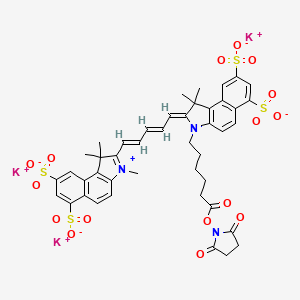


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
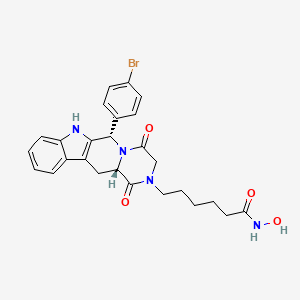
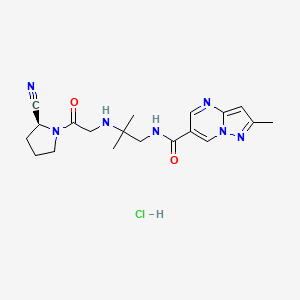

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)


